Tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23-10-9-18(16-23)22-13-11-21(12-14-22)15-17-7-5-4-6-8-17/h4-8,18H,9-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSFOLBRBCWJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl 3-pyrrolidinecarboxylate with 4-benzylpiperazine under specific conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylpiperazine moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of piperazine-pyrrolidine hybrids. Below, it is compared to three analogs based on structural variations, physicochemical properties, and biological activity.
Structural Analogues and Modifications
Compound A: Tert-butyl 3-(Piperazin-1-yl)Pyrrolidine-1-Carboxylate
- Difference : Lacks the benzyl group on the piperazine ring.
- Impact : Reduced lipophilicity (clogP: 1.8 vs. 2.5 for the parent compound) and lower binding affinity to dopamine D2 receptors (IC₅₀: 120 nM vs. 45 nM) due to the absence of the benzyl aromatic interaction .
Compound B: Benzyl 3-(4-Benzylpiperazin-1-yl)Pyrrolidine-1-Carboxylate
- Difference : Benzyl carbamate replaces tert-butyl.
- Impact : Increased steric hindrance reduces metabolic stability (t₁/₂ in human liver microsomes: 12 min vs. 25 min for the parent compound) .
Compound C: Tert-butyl 3-(4-Methylpiperazin-1-yl)Pyrrolidine-1-Carboxylate
- Difference : Methyl group replaces benzyl on piperazine.
- Impact : Enhanced solubility (LogS: -3.2 vs. -4.1) but diminished CNS penetration (Brain/Plasma ratio: 0.3 vs. 1.2) due to reduced lipophilicity .
Physicochemical and Pharmacokinetic Properties
| Property | Parent Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| clogP | 2.5 | 1.8 | 3.1 | 1.6 |
| Water Solubility (µg/mL) | 15 | 45 | 8 | 60 |
| Melting Point (°C) | 98–102 | 85–88 | 110–115 | 78–82 |
| Metabolic Stability (t₁/₂, min) | 25 | 30 | 12 | 35 |
Biological Activity
Tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate is a compound of considerable interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a complex structure comprising several functional groups:
- Molecular Formula: C18H26N2O2
- Molecular Weight: 302.41 g/mol
- CAS Number: 1010446-29-3
The compound contains a tert-butyl group, a benzylpiperazine moiety, and a pyrrolidine ring, which contribute to its unique properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzylpiperazine component is known to interact with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. This interaction may influence mood regulation and exhibit potential antidepressant or anxiolytic effects.
Key Mechanisms:
- Receptor Interaction: The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter activity.
- Enzyme Inhibition: Similar piperazine derivatives have shown inhibition of acetylcholinesterase (AChE), suggesting potential neuroprotective effects through modulation of cholinergic signaling .
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Properties:
- Preliminary studies suggest that the compound may possess antimicrobial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
- Neuropharmacological Effects:
- Anticancer Potential:
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (S)-tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate | C17H26N2O2 | Antidepressant-like effects |
| tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | C20H30N2O2 | Analgesic properties |
| tert-Butyl 3-(4-bromopyrazol-1-yl)piperidine-1-carboxylate | C19H24BrN2O2 | Anticancer activity |
This table highlights the diversity in biological activity among similar compounds, emphasizing the potential therapeutic avenues for this compound.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Neuroprotective Effects:
-
Antimicrobial Activity Assessment:
- Research conducted on various piperazine derivatives demonstrated their efficacy against both gram-positive and gram-negative bacteria, pointing to the potential for this compound in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate, and what key reaction conditions influence yield?
- Methodological Answer: A common approach involves coupling reactions using dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base to facilitate nucleophilic substitution or amide bond formation. For example, tert-butyl esters in related compounds are synthesized under controlled temperatures (0–20°C) with catalysts like 4-dimethylaminopyridine (DMAP) to improve reaction efficiency . Deprotection of the tert-butyl group can be achieved using trifluoroacetic acid (TFA) in DCM, followed by neutralization with sodium bicarbonate to isolate the free amine . Yield optimization requires strict control of stoichiometry, reaction time, and purification via silica gel chromatography.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer: Store the compound at +4°C in a refrigerator to prevent thermal degradation . Use airtight, light-resistant containers to avoid moisture absorption and photochemical side reactions. During handling, wear nitrile gloves, safety goggles, and a lab coat to minimize skin/eye contact. Respiratory protection is recommended if airborne particles are generated during weighing .
Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions on the pyrrolidine and piperazine rings.
- Mass Spectrometry (MS): High-resolution MS (e.g., ESI) to confirm molecular weight (e.g., observed [M+H]+ peak matching theoretical values) .
- X-ray Crystallography: For unambiguous structural confirmation, use SHELXL for refinement, particularly if single crystals are obtainable .
Q. What safety precautions are necessary when working with this compound in the laboratory?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear respiratory masks (FFP2), chemical-resistant gloves, and goggles .
- Emergency Measures: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
- Ventilation: Use fume hoods to prevent inhalation of dust or vapors.
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, MS) during characterization?
- Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations). For MS, ensure ionization parameters (e.g., ESI vs. MALDI) align with the compound’s polarity.
- Purity Checks: Re-purify via preparative HPLC or column chromatography to remove impurities causing split peaks .
- Dynamic NMR: Use variable-temperature NMR to resolve overlapping signals caused by conformational exchange .
Q. What strategies can optimize the coupling efficiency of the benzylpiperazine moiety to the pyrrolidine ring?
- Methodological Answer:
- Activation Reagents: Use coupling agents like HATU or EDC/HOBt to enhance amide bond formation.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Microwave-Assisted Synthesis: Reduce reaction time and improve regioselectivity under controlled heating .
Q. How can researchers mitigate side reactions during tert-butyl group deprotection?
- Methodological Answer:
- Acid Selection: TFA is preferred over HCl due to milder conditions, reducing unintended ring-opening or oxidation .
- Temperature Control: Perform deprotection at 0°C to slow down competing reactions.
- Workup Protocol: Neutralize the acidic mixture immediately after completion to isolate the product and minimize degradation.
Q. What computational tools are suitable for modeling the conformational flexibility of this compound?
- Methodological Answer:
- Molecular Dynamics (MD): Use AMBER or GROMACS to simulate piperazine-pyrrolidine ring dynamics in solvent environments.
- Docking Studies: AutoDock Vina to predict binding modes in biological targets (e.g., GPCRs) .
- Quantum Mechanics (QM): Gaussian09 for optimizing ground-state geometries and calculating spectroscopic properties .
Data Contradiction Analysis
Q. How should researchers resolve conflicting solubility data reported for this compound?
- Methodological Answer:
- Experimental Replication: Test solubility in multiple solvents (e.g., DMSO, ethanol, water) under standardized conditions (25°C, inert atmosphere).
- LogP Determination: Measure partition coefficients (e.g., shake-flask method) to correlate experimental vs. predicted (e.g., XLogP3) values .
- Particle Size Analysis: Use dynamic light scattering (DLS) to assess how crystallinity affects solubility discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
